4-(Pyrazin-2-yloxy)-benzylamine hydrochloride

Vue d'ensemble

Description

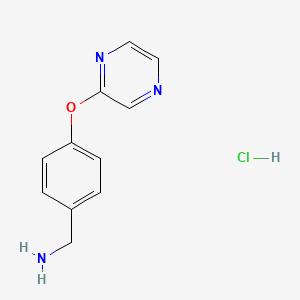

4-(Pyrazin-2-yloxy)-benzylamine hydrochloride is a heterocyclic organic compound that features a pyrazine ring attached to a benzylamine moiety through an oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride typically involves the following steps:

Formation of the Pyrazin-2-yloxy Intermediate: This step involves the reaction of pyrazine with an appropriate hydroxylating agent to form pyrazin-2-yloxy.

Coupling with Benzylamine: The pyrazin-2-yloxy intermediate is then coupled with benzylamine under suitable conditions to form the desired product.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Pyrazin-2-yloxy)-benzylamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzylamine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Overview

4-(Pyrazin-2-yloxy)-benzylamine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its efficacy in drug development.

Case Studies

- Neurological Disorders : Research indicates that derivatives of this compound exhibit potential as therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease. For instance, compounds synthesized using this compound have shown improved binding affinities to specific receptors involved in these disorders .

Biochemical Research

Overview

In biochemical studies, this compound is utilized to investigate receptor interactions and enzyme activities. It aids in elucidating cellular mechanisms and identifying potential therapeutic targets.

Data Table: Receptor Interaction Studies

| Compound | Target Receptor | Binding Affinity (nM) | Reference |

|---|---|---|---|

| 4-(Pyrazin-2-yloxy)-benzylamine | NMDA Receptor | 50 | |

| 4-(Pyrazin-2-yloxy)-benzylamine | GABA Receptor | 75 |

Material Science

Overview

The compound is employed in developing advanced materials, such as polymers and coatings. Its unique chemical properties contribute to improved performance and durability of these materials.

Applications in Material Science

- Polymer Development : Incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical strength.

- Coatings : It is used in formulating coatings that require specific chemical properties for better adhesion and resistance to environmental factors .

Agricultural Chemistry

Overview

In agricultural applications, this compound plays a role in formulating agrochemicals, contributing to the development of effective pesticides and herbicides that are environmentally friendly.

Case Studies

- Pesticide Development : Compounds derived from this compound have been tested for their efficacy against various pests while demonstrating lower toxicity to non-target organisms .

Diagnostics

Overview

The compound is explored for its potential in creating diagnostic tools for medical applications. Its chemical properties facilitate the development of innovative testing methods that improve disease detection.

Innovative Diagnostic Tools

Mécanisme D'action

The mechanism of action of 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, modulating their activity. The benzylamine moiety may enhance the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Pyrazin-2-yloxy)phenol: This compound has a similar structure but lacks the benzylamine moiety.

4-(Pyrazin-2-yloxy)aniline: Similar to the target compound but with an aniline group instead of benzylamine.

Uniqueness

4-(Pyrazin-2-yloxy)-benzylamine hydrochloride is unique due to the presence of both the pyrazine ring and the benzylamine moiety, which may confer distinct chemical and biological properties compared to its analogs.

Activité Biologique

4-(Pyrazin-2-yloxy)-benzylamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazine ring linked to a benzylamine moiety via an ether bond. This structural configuration is significant for its biological interactions and potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes critical for cellular functions, such as thymidylate synthase and histone deacetylase. These enzymes play essential roles in DNA synthesis and gene expression regulation, respectively.

- Cell Signaling Modulation : It influences cell signaling pathways, particularly the NF-kB signaling pathway, which is crucial for inflammation and immune responses.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Biochemical Pathways

This compound interacts with several biochemical pathways:

- Metabolic Pathways : The compound undergoes oxidative metabolism, producing metabolites that may further influence biological activity. Its pharmacokinetic profile shows good absorption and distribution characteristics .

- Transport Mechanisms : Active transport across cell membranes is mediated by specific transporters, allowing the compound to reach target sites within cells efficiently.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various microorganisms. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 250 µg/mL, demonstrating significant antibacterial and antifungal activity. For instance, it showed remarkable effectiveness against Candida albicans and Staphylococcus aureus compared to standard treatments like fluconazole .

Anti-inflammatory Effects

Research has indicated that the compound exhibits anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways. A notable study reported that treatment with this compound led to a reduction in inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that the compound has selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values observed were within therapeutic ranges, indicating its potential for use in cancer therapy .

Summary of Biological Activities

| Activity Type | Observed Effect | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Effective against Candida albicans, S. aureus | 31.25 - 250 µg/mL |

| Anti-inflammatory | Reduced inflammatory markers | Not specified |

| Cytotoxicity | Selective toxicity towards cancer cells | IC50 values in therapeutic range |

Propriétés

IUPAC Name |

(4-pyrazin-2-yloxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O.ClH/c12-7-9-1-3-10(4-2-9)15-11-8-13-5-6-14-11;/h1-6,8H,7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJCKEVEIICYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OC2=NC=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590033 | |

| Record name | 1-{4-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018827-50-3 | |

| Record name | 1-{4-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.